![molecular formula C6H9N3O2 B2635266 Ellanovalabs A8-2960 CAS No. 1266861-10-2](/img/structure/B2635266.png)
Ellanovalabs A8-2960
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Overview
Description
Scientific Research Applications
Enzyme-Linked Lectinsorbent Assay for Biofilm Characterization
The development of an enzyme-linked lectinsorbent assay (ELLA) for quantifying and characterizing extracellular polysaccharides in bacterial biofilms offers a tool for studying biofilm composition and changes over time. This method uses peroxidase-labeled concanavalin A and wheat germ agglutinin to specifically bind to common saccharide residues in biofilms, demonstrating its utility in biofilm research related to food industry premises (Leriche, Sibille, & Carpentier, 2000).
Electrochemical Assays on Nanoporous Gold for Glycoprotein Analysis
Research involving square-wave voltammetry assays for glycoproteins on nanoporous gold has led to the development of electrochemical enzyme-linked lectinsorbent assays. These assays, leveraging the solid support of nanoporous gold, are instrumental in the immobilization of proteins and the electrochemical determination of reaction products, proving essential for glycoprotein analysis in biomedical research (Pandey et al., 2014).
Antioxidant and Anticancer Properties of Ellagic Acid
Ellagic acid, a natural phenolic compound found in many fruits and vegetables, has been researched for its antioxidant properties and potential in cancer treatment. Studies have demonstrated ellagic acid's ability to induce apoptosis in cancer cells, including pancreatic cancer cells, through mechanisms involving the inhibition of nuclear factor kappa B (Edderkaoui et al., 2008). Additionally, its role in protecting against DNA damage induced by free radicals has been highlighted, emphasizing its significance in medicinal and nutritional research (Priyadarsini et al., 2002).
Neuroprotective Effects of Ellagic Acid
Research into the neuroprotective role of ellagic acid has shown its efficacy in mitigating brain damage through the regulation of pathways involved in inflammation, apoptosis, and oxidative stress. This suggests potential applications in treatments for neurological damage or disorders (Aslan et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(methoxymethyl)-1-methyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-6(4-11-2)5(3-10)7-8-9/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFODPHAKXWHCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ellanovalabs A8-2960 |
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